

Thermal Stability and Degradation Profile of Disodium Cocoamphodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium cocoamphodipropionate*

Cat. No.: *B1235945*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium Cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil, widely utilized in personal care and cosmetic formulations for its excellent foaming, cleansing, and conditioning properties.^{[1][2][3]} Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product shelf-life and safety. This technical guide provides a comprehensive overview of the available information on the thermal stability and degradation profile of **Disodium Cocoamphodipropionate**. Due to a lack of specific publicly available data for this compound, this guide also draws upon information from structurally similar amphoteric surfactants and general principles of thermal decomposition to construct a plausible degradation profile. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Chemical Structure and Properties

Disodium Cocoamphodipropionate is the disodium salt of a coco-amphocarboxypropionate. Its chemical structure is characterized by a hydrophobic coconut fatty acid tail and a hydrophilic head containing both a carboxylate and a quaternary ammonium group, making it amphoteric. ^{[1][4]}

Table 1: General Properties of **Disodium Cocoamphodipropionate**

Property	Value	Reference
INCI Name	Disodium Cocoamphodipropionate	[5]
CAS Number	68411-57-4	[1]
Appearance	Clear to hazy amber liquid (as a 38% active solution)	[2][6]
pH (as supplied)	9 - 10	[5]
Boiling Point (of solution)	90 °C (194 °F)	[5]
Flash Point (of solution)	61.1 - 65 °C (142.0 - 149 °F)	[5]
Solubility	Soluble in water	[7]

Thermal Stability and Degradation Profile

Specific quantitative data on the thermal decomposition of pure **Disodium Cocoamphodipropionate** is not readily available in the public domain. However, information from Safety Data Sheets (SDS) and studies on similar compounds allows for an estimation of its thermal behavior.

General Stability

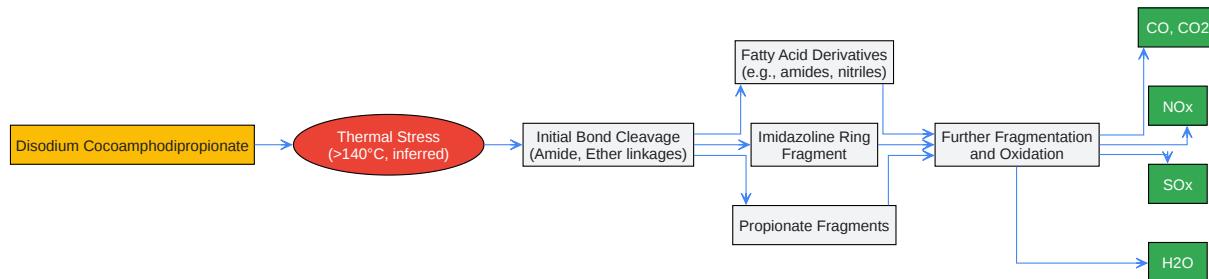
Disodium Cocoamphodipropionate is considered stable under normal conditions of use and storage.[8][9] It exhibits good hydrolytic stability, making it suitable for aqueous formulations.[2]

Thermal Decomposition Onset

While a precise onset temperature for the decomposition of **Disodium Cocoamphodipropionate** is not documented, studies on other imidazoline derivatives suggest that thermal degradation can commence in the range of 142°C to 405°C.[10] The actual decomposition temperature for **Disodium Cocoamphodipropionate** will be influenced by its specific molecular structure and the presence of impurities.

Hazardous Decomposition Products

Upon combustion, **Disodium Cocoamphodipropionate** is expected to produce hazardous decomposition products. Safety Data Sheets indicate that these products include:


- Carbon monoxide (CO)[\[11\]](#)
- Carbon dioxide (CO₂)[\[11\]](#)
- Oxides of nitrogen (NO_x)[\[8\]](#)[\[11\]](#)
- Oxides of sulfur (SO_x)[\[8\]](#)

Fumes from the product can burn when the temperature exceeds its boiling point.[\[11\]](#)

Inferred Degradation Pathway

Based on the structure of **Disodium Cocoamphodipropionate** and general principles of thermal degradation for similar surfactants, a plausible degradation pathway can be inferred. The molecule contains several susceptible bonds, including amide, ether, and carbon-nitrogen bonds. Thermal energy can induce homolytic or heterolytic cleavage of these bonds.

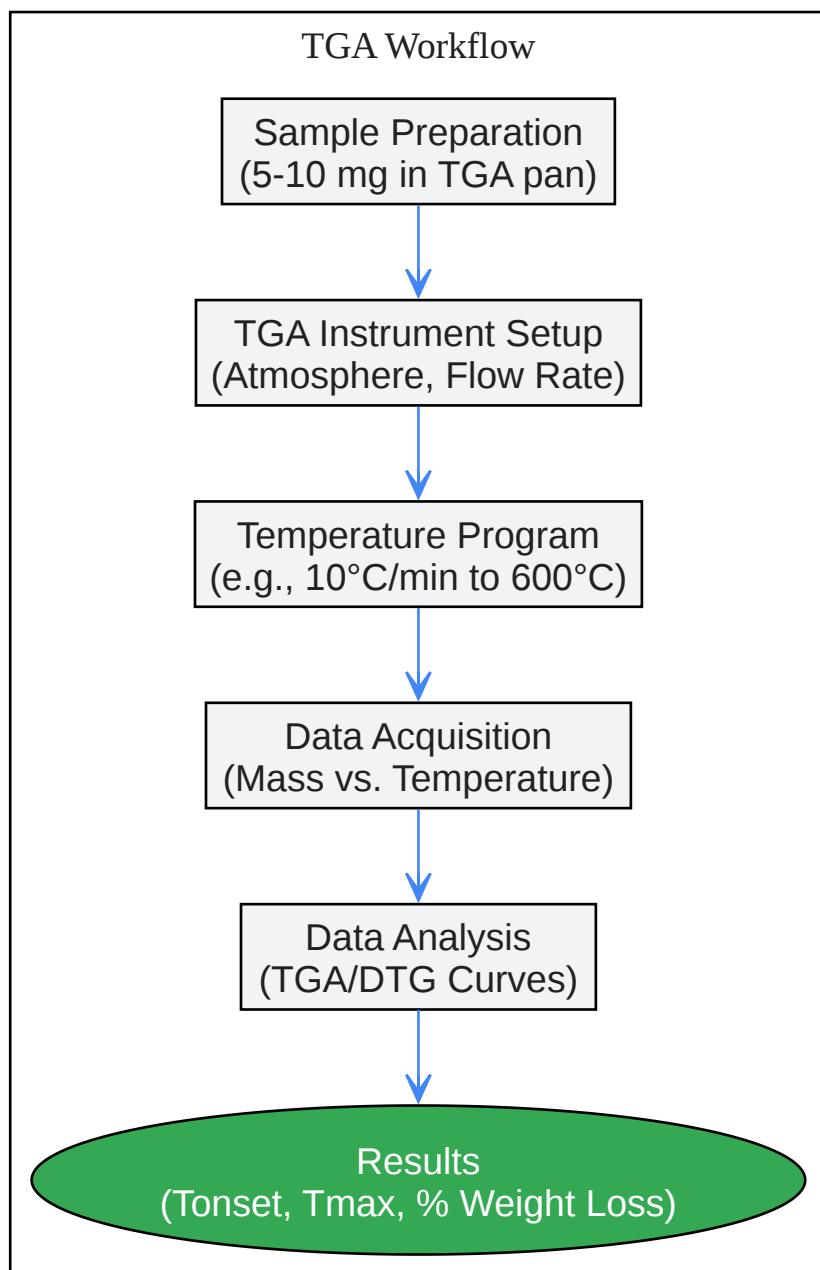
A likely degradation pathway would involve the initial cleavage of the fatty acyl group from the imidazoline ring, followed by the fragmentation of the imidazoline ring itself and the attached propionate groups. This would lead to the formation of smaller volatile molecules, consistent with the identified hazardous decomposition products.

[Click to download full resolution via product page](#)

Caption: Inferred thermal degradation pathway for **Disodium Cocoamphodipropionate**.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation profile of **Disodium Cocoamphodipropionate**, the following experimental techniques are recommended.


Thermogravimetric Analysis (TGA)

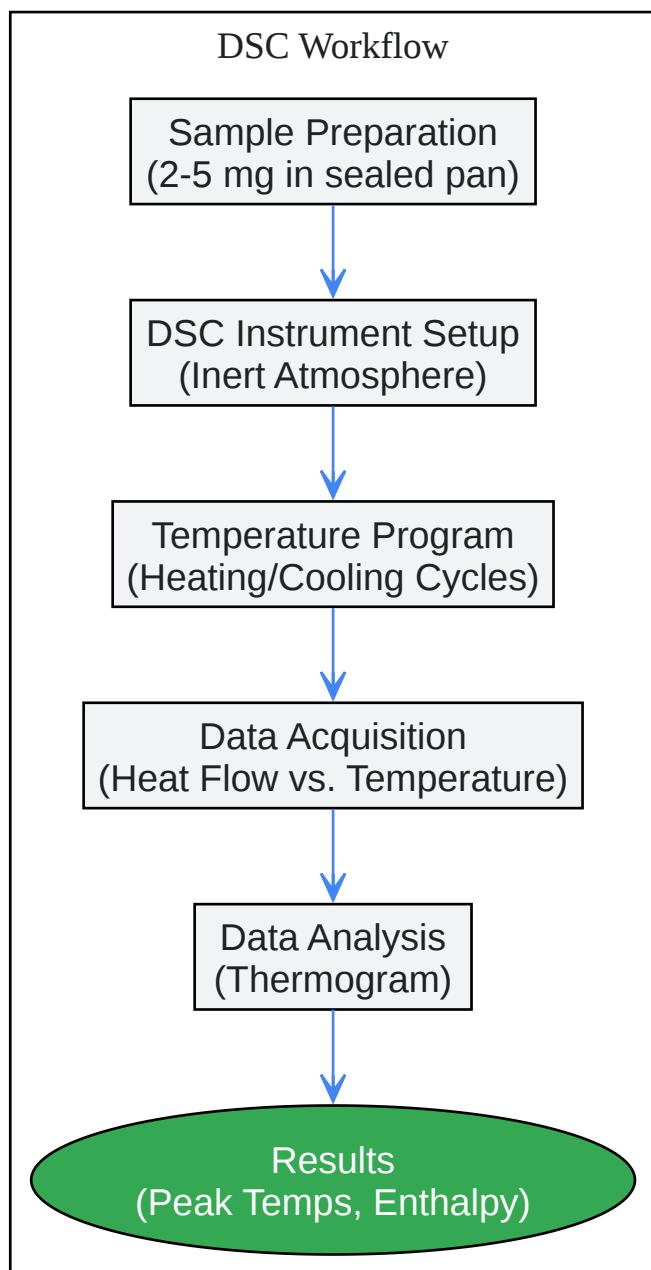
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol:

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: A small amount of the dried **Disodium Cocoamphodipropionate** sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

- Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen, argon) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.
- Temperature Program: A dynamic heating program is typically used, for example, heating from ambient temperature to 600°C at a constant rate of 10°C/min.
- Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of weight loss at different temperature ranges.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

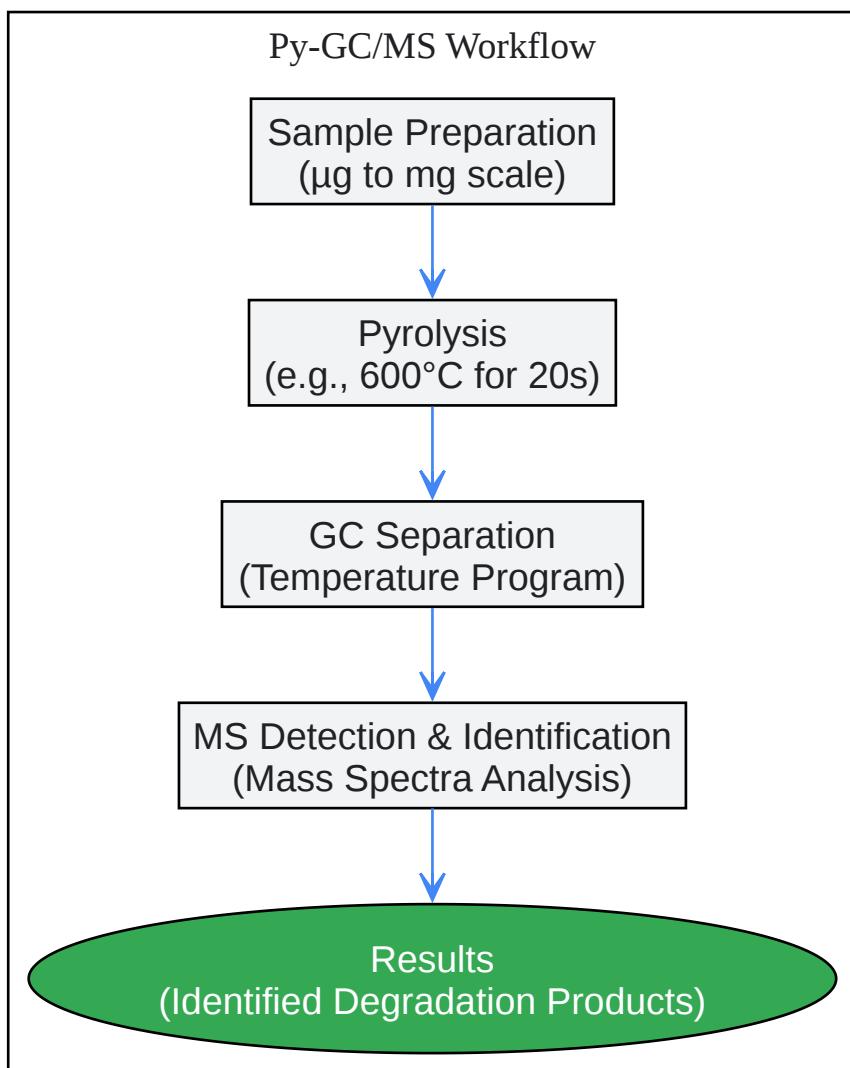
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Experimental Protocol:

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: A small amount of the dried **Disodium Cocoamphodipropionate** sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
- Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.
- Temperature Program: A heating and cooling cycle is often employed. For example, heat from ambient to 200°C at 10°C/min, hold for 2 minutes, cool to ambient at 10°C/min, and then reheat to 400°C at 10°C/min. The first cycle helps to remove any thermal history.
- Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The peak temperature and the enthalpy change (ΔH) for each event are determined.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).


Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting

volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

- Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
- Sample Preparation: A very small amount of the dried **Disodium Cocoamphodipropionate** sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.
- Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) for a short period (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).
- GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40°C) followed by a temperature ramp to a high temperature (e.g., 300°C).
- MS Detection and Identification: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries for identification.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Summary and Recommendations

While specific quantitative data on the thermal stability of **Disodium Cocoamphodipropionate** is limited in public literature, a qualitative understanding of its degradation profile can be established. It is a stable molecule under normal conditions, but at elevated temperatures, it will decompose to produce oxides of carbon, nitrogen, and potentially sulfur. The onset of this decomposition is likely to be above 140°C.

For applications where thermal stability is a critical concern, it is strongly recommended that researchers and formulation scientists conduct their own thermal analysis using the techniques outlined in this guide. This will provide the specific and quantitative data necessary for robust product development and safety assessment.

Disclaimer

The information provided in this technical guide is based on a review of publicly available scientific literature and safety data sheets. The inferred degradation pathway is a theoretical model and has not been experimentally verified for **Disodium Cocoamphodipropionate**. The experimental protocols are provided as general guidelines and may require optimization for specific instrumentation and sample characteristics. The user of this information assumes all liability for its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5942627A - Concentrated amphocarboxylpropionate surfactants produced from methyl acrylate and 2-alkyl imidazoline - Google Patents [patents.google.com]
- 2. Disodium Cocoamphodipropionate | Cosmetic Ingredients Guide [ci.guide]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. univarsolutions.com [univarsolutions.com]
- 6. carlroth.com [carlroth.com]
- 7. US6232496B1 - Process for the preparation of amphoacetate surfactants - Google Patents [patents.google.com]
- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 9. 2spi.com [2spi.com]
- 10. revroum.lew.ro [revroum.lew.ro]

- 11. hdsupplysolutions.com [hdsupplysolutions.com]
- To cite this document: BenchChem. [Thermal Stability and Degradation Profile of Disodium Cocoamphodipropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235945#thermal-stability-and-degradation-profile-of-disodium-cocoamphodipropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com